molecular formula C12H20O2Si B095354 Trimethyl(3-phenoxypropoxy)silane CAS No. 16654-49-2

Trimethyl(3-phenoxypropoxy)silane

Cat. No.: B095354
CAS No.: 16654-49-2
M. Wt: 224.37 g/mol
InChI Key: MCPDISCUAORQND-UHFFFAOYSA-N
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Description

Trimethyl(3-phenoxypropoxy)silane is an organosilicon compound with the molecular formula C12H20O2Si and a molecular weight of 224.37 g/mol . This compound is primarily utilized in research and development settings as a versatile chemical intermediate and a protecting group in organic synthesis. Its structure, featuring a hydrolytically sensitive trimethylsilyl (TMS) group, makes it a candidate for creating specialized interfaces in polymer composites, similar to the role of other silane coupling agents that enhance adhesion between organic polymers and inorganic materials . In analytical chemistry, this silane derivative is recognized for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It acts as a derivatization agent for compounds containing active hydrogens, such as alcohols and phenols, to improve their volatility, thermal stability, and detection characteristics . Research into bioactive natural products, such as the methanolic extracts of marine sponges, frequently employs such trimethylsilyl derivatives for the accurate identification of complex chemical compositions . As a reagent, this compound offers scientists a tool for probing material sciences and chemical analysis. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for any form of human or animal consumption.

Properties

CAS No.

16654-49-2

Molecular Formula

C12H20O2Si

Molecular Weight

224.37 g/mol

IUPAC Name

trimethyl(3-phenoxypropoxy)silane

InChI

InChI=1S/C12H20O2Si/c1-15(2,3)14-11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3

InChI Key

MCPDISCUAORQND-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCOC1=CC=CC=C1

Synonyms

(3-Phenoxypropoxy)trimethylsilane

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Trimethyl(3-phenoxypropoxy)silane, enabling comparative analysis of their properties and applications.

Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane (6o)

  • CAS: Not provided.
  • Molecular Formula : C₁₂H₁₆OSi.
  • Key Features : Contains a phenyl group and an unsaturated propenyloxy chain (C=C).
  • Synthesis : Derived from 4-phenyl-3-buten-2-one via aryl migration, yielding 37% isolated product .
  • Applications: The alkene moiety enhances reactivity in cycloaddition or polymerization reactions, unlike the saturated propoxy chain in this compound.

Trimethyl(3-phenyl-2-propenyl)-Silane

  • CAS: Not provided.
  • Molecular Formula : C₁₂H₁₆Si.
  • Key Features : Propenyl (allyl) group directly bonded to silicon.
  • Market Data : Global production capacity is projected to grow at 4.2% CAGR (2020–2025), driven by demand in polymer and electronics industries .

Trimethoxy(3,3,3-trifluoropropyl)silane

  • CAS : 429-60-6.
  • Molecular Formula : C₆H₁₃F₃O₃Si.
  • Key Features : Fluorinated propyl chain increases hydrophobicity and thermal stability.
  • Applications: Critical in coatings and adhesives requiring low surface energy. The trifluoropropyl group offers superior chemical resistance compared to phenoxypropoxy .

3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane

  • CAS : 64829400.
  • Molecular Formula : C₁₄H₂₀O₂Si.
  • Key Features : Propynyl (C≡C) and dimethoxyphenyl groups enhance electronic conjugation.
  • Applications : Acts as an intermediate in photoluminescent materials, leveraging electron-rich aromatic systems .

(1-Propenyloxy)trimethylsilane

  • CAS : 19879-97-1.
  • Molecular Formula : C₆H₁₄OSi.
  • Key Features : Propenyloxy group (CH₂CH=CHO–) introduces allylic reactivity.
  • Applications: Used in radical-initiated polymerizations, contrasting with the ether-linked phenoxypropoxy group’s stability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound 16654-49-2 C₁₂H₂₀O₂Si Phenoxypropoxy chain Protecting groups, surface modification
Trimethyl((3-phenylprop-1-en-1-yl)oxy)silane N/A C₁₂H₁₆OSi Phenyl + propenyloxy (C=C) Cycloaddition reactions
Trimethoxy(3,3,3-trifluoropropyl)silane 429-60-7 C₆H₁₃F₃O₃Si Trifluoropropyl chain Fluoropolymer coatings
3-(3,4-Dimethoxyphenyl)-1-propyn-1-ylsilane 64829400 C₁₄H₂₀O₂Si Propynyl + dimethoxyphenyl Optoelectronic materials
(1-Propenyloxy)trimethylsilane 19879-97-1 C₆H₁₄OSi Propenyloxy (CH₂CH=CHO–) Radical polymerizations

Research Findings and Trends

  • Synthetic Challenges : Volatility issues in silane intermediates (e.g., methylthiomethyl propargyl ether) necessitate protective strategies, such as trimethylsilyl groups, to improve stability .
  • Market Trends : Trimethyl(3-phenyl-2-propenyl)-Silane’s production growth highlights industrial demand for allyl-silanes in advanced materials .
  • Fluorinated Silanes: The trifluoropropyl group in Trimethoxy(3,3,3-trifluoropropyl)silane demonstrates enhanced chemical resistance, making it preferable in harsh environments compared to phenoxypropoxy derivatives .

Preparation Methods

Mechanistic Advantages

DBU, a strong non-nucleophilic base, rapidly deprotonates 3-phenoxypropanol, accelerating the silylation process. In a representative protocol, 3-phenoxypropanol (5.0 mmol) is mixed with chlorotrimethylsilane (0.8 mL, 6.0 mmol) and DBU (1.0 mL, 7.0 mmol) in dichloromethane (5.0 mL). The reaction completes within 12 hours at room temperature, followed by extraction with pentane and drying.

Key Parameters:

  • Solvent: Dichloromethane’s low polarity reduces side reactions.

  • Yield: Yields improve to 85% due to DBU’s superior deprotonation efficiency.

Comparative Analysis

DBU-mediated reactions achieve higher conversion rates but require careful handling due to the base’s hygroscopic nature. Residual DBU can complicate purification, necessitating additional washes with dilute HCl.

Lithium Hexamethyldisilazide (LiHMDS) Assisted Method

For high-yield syntheses, LiHMDS serves as a potent deprotonating agent, enabling silylation under cryogenic conditions.

Low-Temperature Protocol

A solution of LiHMDS (50.0 mL, 1.0 M in THF) is cooled to 0°C, and 3-phenoxypropanol (25.0 mmol) is added dropwise. After 30 minutes, chlorotrimethylsilane (4.8 mL, 37.5 mmol) is introduced, and stirring continues for 45 minutes. The reaction is quenched with saturated NaHCO₃, extracted with hexanes, and concentrated to afford the product.

Key Parameters:

  • Temperature: 0°C minimizes side reactions.

  • Yield: This method achieves yields up to 90%.

Industrial Considerations

While LiHMDS offers exceptional yields, its cost and sensitivity to moisture render it less practical for large-scale production.

Alternative Catalytic Approaches

Recent patents describe copper-catalyzed deamination strategies for silane synthesis, though these are more relevant to isocyanate derivatives. For Trimethyl(3-phenoxypropoxy)silane, such methods remain exploratory.

Comparative Evaluation of Methods

The table below summarizes the performance metrics of each method:

MethodBaseSolventTime (h)TemperatureYield (%)
Direct SilylationTriethylamineAcetonitrile12–24RT72
DBU-MediatedDBUDichloromethane12RT85
LiHMDS AssistedLiHMDSTHF0.750°C90

Q & A

Basic: What are the recommended methods for synthesizing Trimethyl(3-phenoxypropoxy)silane, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Base-Mediated Reactions : React 3-phenoxypropanol with trimethylchlorosilane in the presence of a base (e.g., sodium hydride or triethylamine) to facilitate silane bond formation. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., THF or dichloromethane) to enhance yield .
  • Purification : Use fractional distillation or column chromatography to isolate the product from unreacted starting materials or byproducts. Monitor reaction progress via TLC or GC-MS.
  • Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of alcohol to silane) and ensure anhydrous conditions to minimize hydrolysis .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:
Key techniques include:

Technique Parameters Application
NMR Spectroscopy 1H^1H, 13C^{13}C, and 29Si^{29}Si NMR in CDCl3_3Confirm silane group integration (δ0.10.3\delta \approx 0.1–0.3 ppm for Si–CH3_3) and phenoxypropoxy chain structure .
FT-IR 1250–1100 cm1^{-1} (Si–O–C stretch), 2850–2960 cm1^{-1} (C–H stretches)Identify functional groups and detect hydrolysis byproducts.
GC-MS Electron ionization (70 eV)Verify molecular ion peaks (e.g., m/z 224 for [M+^+]) and fragmentation patterns.

Advanced: How can researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Methodological Answer:
Contradictions in stability data (e.g., hydrolysis rates or thermal decomposition) require systematic validation:

  • Controlled Stability Studies : Store samples under varying humidity (0–80% RH), temperature (–20°C to 60°C), and light exposure. Monitor degradation via HPLC or 29Si^{29}Si NMR to quantify siloxane formation .
  • Computational Modeling : Use DFT calculations to predict hydrolysis pathways and identify susceptible bonds. Compare with experimental data to refine models.
  • Cross-Validation : Replicate literature protocols and compare results with existing datasets to identify methodological variables (e.g., trace water in solvents) .

Advanced: What strategies are employed to elucidate the reaction mechanisms involving this compound in organosilicon polymer synthesis?

Methodological Answer:
Mechanistic studies focus on:

  • Kinetic Isotope Effects (KIE) : Replace 1H^1H with 2H^2H in the phenoxypropoxy chain to track bond cleavage during polymerization.
  • Radical Trapping : Add TEMPO to confirm/rule out radical intermediates in photoinitiated crosslinking reactions.
  • Spectroscopic Monitoring : Use in situ 29Si^{29}Si NMR to observe siloxane bond formation and polymerization kinetics .
  • Comparative Studies : Contrast reactivity with analogs (e.g., phenyl vs. alkyl-substituted silanes) to assess electronic effects on reaction pathways .

Safety: What personal protective equipment (PPE) is essential when handling this compound, and how should glove integrity be assessed?

Methodological Answer:

  • PPE Requirements :
    • Eye/Face : NIOSH-approved safety goggles and full-face shield to prevent splashes .
    • Gloves : Double-layer nitrile or neoprene gloves (≥0.11 mm thickness). Test glove compatibility using ASTM F739 standards for permeation resistance.
    • Body : Chemical-resistant lab coat and apron.
  • Glove Integrity Checks :
    • Perform visual inspection for tears before use.
    • Conduct air-inflation tests by filling gloves with water and checking for leaks.
    • Replace gloves every 2 hours or immediately after contamination .

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